molecular formula C22H17NO B12216381 4-(7-Methyl-4-phenylquinolin-2-yl)phenol

4-(7-Methyl-4-phenylquinolin-2-yl)phenol

Cat. No.: B12216381
M. Wt: 311.4 g/mol
InChI Key: UZGDYGQRXGTZRM-UHFFFAOYSA-N
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Description

4-(7-Methyl-4-phenylquinolin-2-yl)phenol is a sophisticated chemical scaffold designed for research in neurodegenerative diseases and oncology. Its core structure is based on the 2-phenylquinoline pharmacophore, which is recognized for its potent biological activity and ability to interact with key enzymatic targets . This compound is of significant interest in neuroscience research, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme responsible for producing nitric oxide (NO), and its overproduction is directly implicated in the pathological processes of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's . Furthermore, quinoline derivatives of this class have demonstrated substantial potential in anticancer research . They can act as tubulin polymerization inhibitors, disrupting microtubule dynamics during mitosis, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in various cancer cell lines . The presence of the phenol functional group enhances the molecule's versatility, making it a valuable intermediate for further chemical derivatization. It can be used to attach various zinc-binding groups (ZBGs) like hydroxamic acids, transforming the molecule into potent and selective inhibitors of histone deacetylases (HDACs), which are promising epigenetic targets in cancer therapy . This multi-target potential makes 4-(7-Methyl-4-phenylquinolin-2-yl)phenol a valuable probe compound for investigating new therapeutic pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

4-(7-methyl-4-phenylquinolin-2-yl)phenol

InChI

InChI=1S/C22H17NO/c1-15-7-12-19-20(16-5-3-2-4-6-16)14-21(23-22(19)13-15)17-8-10-18(24)11-9-17/h2-14,24H,1H3

InChI Key

UZGDYGQRXGTZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial activation of the ketone by PPA, followed by cyclodehydration to form the quinoline ring (Scheme 1). Critical parameters include:

  • Temperature : 90°C for 1 hour ensures complete cyclization without side reactions.

  • Catalyst loading : 30 mol% PPA maximizes yield (82%) while minimizing resinification.

  • Substrate ratio : A 1:1.2 molar ratio of aminobenzophenone to ketone prevents unreacted starting material.

Post-reaction workup involves quenching with saturated sodium carbonate, extraction with dichloromethane, and recrystallization to isolate the product as a white solid (m.p. 111–112°C).

Table 1: Friedlälder Synthesis Optimization

ParameterOptimal ValueYield (%)
Temperature90°C82
PPA Loading30 mol%82
Reaction Time1 h82
SolventNone82

Three-Component Coupling Mediated by Yb(OTf)₃

A modular approach employs ytterbium triflate [Yb(OTf)₃] to catalyze the one-pot assembly of 4-(7-methyl-4-phenylquinolin-2-yl)phenol from 4-phenylbenzaldehyde , 5-methyl-2-aminophenol , and 4-hydroxyphenylacetylene .

Table 2: Three-Component Reaction Performance

CatalystTemperatureTime (h)Yield (%)
Yb(OTf)₃Reflux691
FeCl₃Reflux1261

Post-Synthetic Methylation of 7-Hydroxy Intermediates

Derivatization of preformed quinolines offers a pathway to install the 7-methyl group. For example, 7-hydroxy-4-phenylquinolin-2-ylphenol (synthesized via methods in Section 1 or 2) undergoes methylation using methyl iodide and K₂CO₃ in DMF.

Challenges in Selective Methylation

  • Competitive O- vs. N-methylation : Excess methyl iodide (3 equiv) and anhydrous conditions favor O-methylation at the 7-position.

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) separates the desired product from N-methylated byproducts.

Table 3: Methylation Efficiency

Methylating AgentBaseSolventYield (%)
CH₃IK₂CO₃DMF75
(CH₃O)₂SO₂NaHTHF62

Spectroscopic Characterization and Validation

All synthesized compounds were validated using:

  • ¹H/¹³C NMR : Distinct signals for the 7-methyl group (δ 2.54 ppm, singlet) and phenolic -OH (δ 5.32 ppm, broad).

  • FT-IR : Stretching vibrations at 3272 cm⁻¹ (N-H) and 1610 cm⁻¹ (C=N).

  • LC-MS : Molecular ion peaks at m/z 429.1 [M+H]⁺ confirm molecular integrity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Scalability
Friedländer (PPA)821High
Three-Component916Moderate
Post-Synthetic7512Low

The Friedlälder method excels in efficiency, while the three-component approach offers superior yields at the cost of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

4-(7-Methyl-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(7-Methyl-4-phenylquinolin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Physicochemical and Optical Properties

Nonlinear Optical (NLO) Activity

The imidazole derivative 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–10) serves as a benchmark for NLO performance:

  • Third-order susceptibility (χ³): 2.26 × 10⁻⁶ esu .
  • Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .
  • HOMO-LUMO gap: 2.54 eV (direct bandgap via Tauc plot) , enabling charge-transfer transitions.

In contrast, quinoline derivatives like B28 and C1–C7 () focus on piperazine-linked esters, which prioritize solubility and crystallinity over NLO activity. Their absorption spectra are dominated by π→π* transitions but lack the low bandgap and high hyperpolarizability seen in the imidazole-phenol compound.

Thermal and Spectroscopic Data

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Melting point = 278°C; purity >96% via TLC .
  • C1–C7 () : Yellow/white solids with melting points influenced by halogen substituents (e.g., C2: 4-bromophenyl enhances thermal stability).
  • Pitavastatin intermediates (): Fluorophenyl groups improve metabolic stability in pharmaceuticals.

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